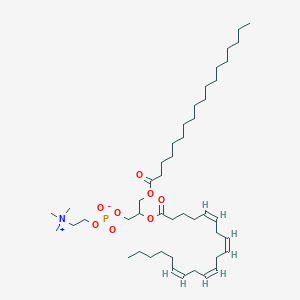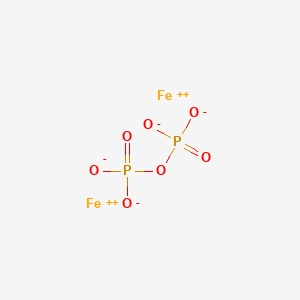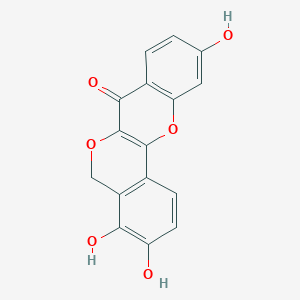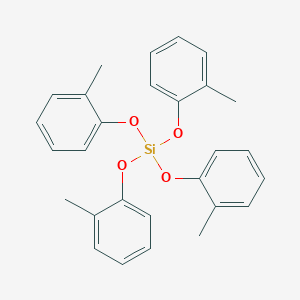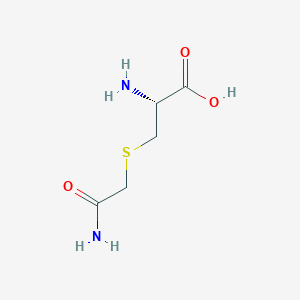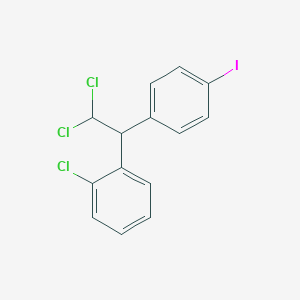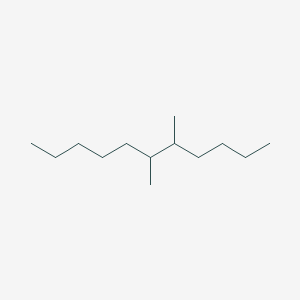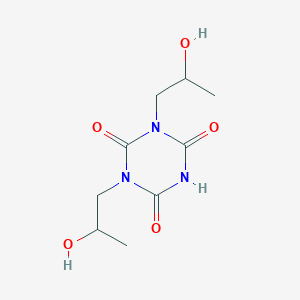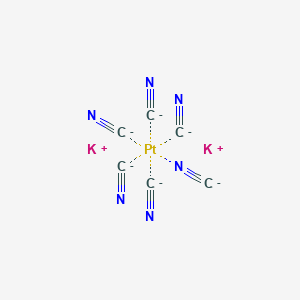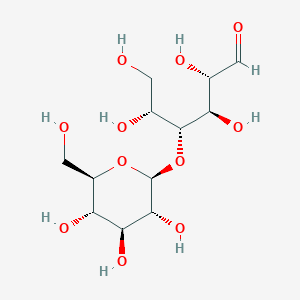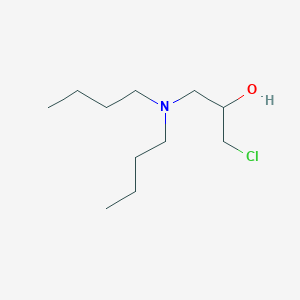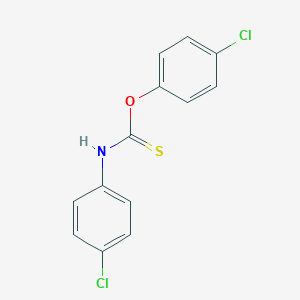
O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate, also known as CCT, is a potent insecticide that belongs to the class of carbamate insecticides. It is widely used for pest control in agriculture and public health.
Mécanisme D'action
O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate acts by inhibiting the activity of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for breaking down the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate binds to the active site of AChE, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine, which causes overstimulation of the nervous system and ultimately results in paralysis and death of the insect.
Effets Biochimiques Et Physiologiques
O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate has been shown to have a low toxicity to mammals, but it can be harmful to non-target organisms such as bees and aquatic invertebrates. It is also known to have a short half-life in the environment, which reduces its persistence and potential for bioaccumulation.
Avantages Et Limitations Des Expériences En Laboratoire
O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate is a widely used insecticide in laboratory experiments due to its potency and effectiveness against a wide range of insect pests. However, its use is limited by its potential toxicity to non-target organisms and its short half-life in the environment.
Orientations Futures
Future research on O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate could focus on developing more environmentally friendly formulations and delivery methods that reduce its impact on non-target organisms. Additionally, research could be conducted to explore the potential use of O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate in combination with other insecticides to overcome insecticide resistance in pests. Finally, studies could be conducted to investigate the potential use of O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate as a tool for vector control in public health.
Méthodes De Synthèse
The synthesis of O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate involves the reaction between 4-chlorophenyl isocyanate and 4-chloroaniline in the presence of a thiol catalyst. The resulting product is a white crystalline solid with a melting point of 107-109°C.
Applications De Recherche Scientifique
O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of insect pests, including mosquitoes, cockroaches, and beetles. O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate is also being investigated for its potential use in controlling insecticide-resistant pests.
Propriétés
Numéro CAS |
17710-62-2 |
|---|---|
Nom du produit |
O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate |
Formule moléculaire |
C13H9Cl2NOS |
Poids moléculaire |
298.2 g/mol |
Nom IUPAC |
O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate |
InChI |
InChI=1S/C13H9Cl2NOS/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H,16,18) |
Clé InChI |
TTZHARBPVDBEQM-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC=C1N=C(OC2=CC=C(C=C2)Cl)S)Cl |
SMILES |
C1=CC(=CC=C1NC(=S)OC2=CC=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1NC(=S)OC2=CC=C(C=C2)Cl)Cl |
Autres numéros CAS |
17710-62-2 |
Synonymes |
4-Chlorophenylthiocarbamic acid O-(4-chlorophenyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



